N-ethyl-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
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Overview
Description
N-ethyl-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound that features a unique structure combining a fluorobenzyl group, a pyrido[4,3-d]pyrimidin ring, and an acetamide moiety
Preparation Methods
The synthesis of N-ethyl-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Scientific Research Applications
N-ethyl-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in drug discovery and development.
Industry: Used in the production of advanced materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar compounds include other fluorobenzyl-substituted pyrido[4,3-d]pyrimidin derivatives and acetamide-containing molecules. Compared to these compounds, N-ethyl-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H27FN4O2S |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
N-ethyl-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C25H27FN4O2S/c1-3-30(20-6-4-5-17(2)13-20)23(31)16-33-25-27-22-11-12-29(15-21(22)24(32)28-25)14-18-7-9-19(26)10-8-18/h4-10,13H,3,11-12,14-16H2,1-2H3,(H,27,28,32) |
InChI Key |
JYPLIKJAJPUILR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2 |
Origin of Product |
United States |
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